4-(Dichloromethyl)phenyl isocyanate, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

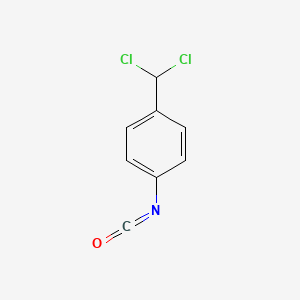

4-(Dichloromethyl)phenyl isocyanate, 95% is a useful research compound. Its molecular formula is C8H5Cl2NO and its molecular weight is 202.03 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(Dichloromethyl)phenyl isocyanate, 95% is 200.9748192 g/mol and the complexity rating of the compound is 182. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Dichloromethyl)phenyl isocyanate, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Dichloromethyl)phenyl isocyanate, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Carbamate Derivatives

4-(Dichloromethyl)phenyl isocyanate is utilized in the synthesis of various carbamate derivatives. These derivatives have been studied for their potential anticancer properties. For example, research has indicated that certain carbamates derived from this isocyanate exhibit cytotoxic activity against cancer cell lines .

| Application | Description |

|---|---|

| Anticancer Agents | Synthesis of carbamate derivatives with potential cytotoxic effects. |

| Pharmaceutical Intermediates | Used in the preparation of intermediates for drug synthesis. |

Organic Synthesis

This compound serves as a crucial intermediate in organic synthesis reactions. It participates in the anomeric O-acylation of Kdo (3-deoxy-D-manno-octulosonic acid), which is significant in carbohydrate chemistry and the development of glycosylated compounds .

| Reaction Type | Example |

|---|---|

| Anomeric O-acylation | Reaction with Kdo for glycosylation studies. |

Production of Triclocarban

4-(Dichloromethyl)phenyl isocyanate is also used industrially to synthesize triclocarban, an antibacterial agent commonly found in personal care products. The reaction involves its interaction with p-chloroaniline, leading to the formation of triclocarban .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer properties of carbamate derivatives synthesized from 4-(Dichloromethyl)phenyl isocyanate. The results indicated that certain derivatives showed significant inhibition of cancer cell proliferation, suggesting potential therapeutic applications .

Case Study 2: Triclocarban Production

In an industrial setting, the synthesis of triclocarban from 4-(Dichloromethyl)phenyl isocyanate was analyzed for efficiency and yield. The study highlighted the effectiveness of this isocyanate as a precursor in producing triclocarban, emphasizing its relevance in consumer products .

Safety Considerations

Given its toxicological profile, handling 4-(Dichloromethyl)phenyl isocyanate requires strict safety measures:

- Risk Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)

- Precautionary Measures : Use personal protective equipment (PPE), work in a well-ventilated area, and follow proper disposal protocols.

特性

IUPAC Name |

1-(dichloromethyl)-4-isocyanatobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-8(10)6-1-3-7(4-2-6)11-5-12/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVXLSNCLNSBCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Cl)Cl)N=C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。